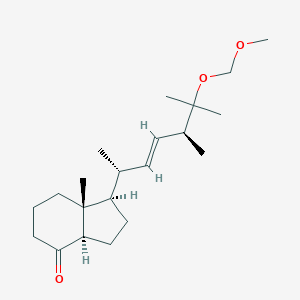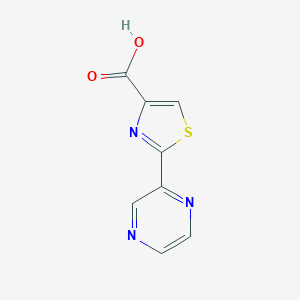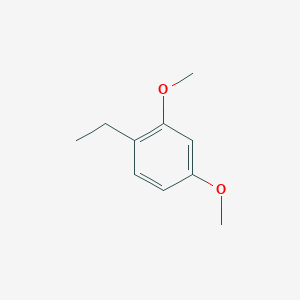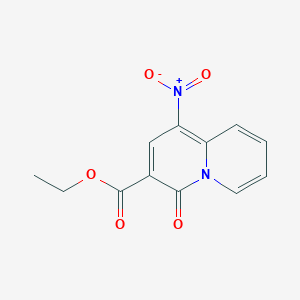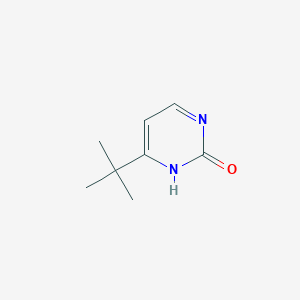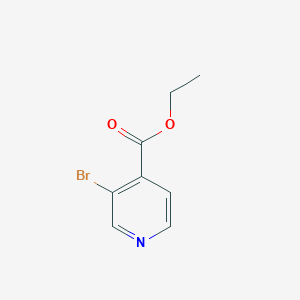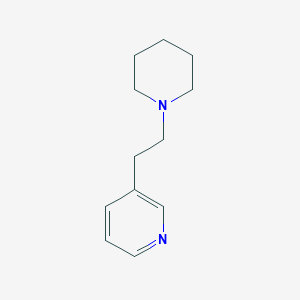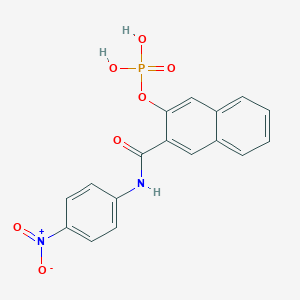
Naphthol AS-AN phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthol AS-AN phosphate is a commonly used substrate for alkaline phosphatase. It has been widely used in scientific research for many years due to its high sensitivity and specificity.
Wirkmechanismus
The mechanism of action of Naphthol AS-AN phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase. The hydrolysis results in the formation of naphthol, which can be detected by spectrophotometry. The amount of naphthol formed is directly proportional to the amount of alkaline phosphatase activity present in the sample.
Biochemische Und Physiologische Effekte
Naphthol AS-AN phosphate does not have any direct biochemical or physiological effects. It is used solely as a substrate for alkaline phosphatase detection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphthol AS-AN phosphate is its high sensitivity and specificity. It allows for the detection of alkaline phosphatase activity in very low concentrations. Additionally, it is relatively easy to use and can be adapted to various experimental setups.
However, there are some limitations to the use of Naphthol AS-AN phosphate. Firstly, it is not suitable for the detection of acid phosphatase activity. Secondly, it is not stable in aqueous solutions and needs to be stored in organic solvents. Finally, it is not suitable for long-term storage and needs to be prepared fresh before each experiment.
Zukünftige Richtungen
There are several future directions for the use of Naphthol AS-AN phosphate. One potential area of research is the development of new substrates for alkaline phosphatase that are more stable in aqueous solutions. Additionally, there is a need for the development of substrates that can detect both alkaline and acid phosphatase activity. Finally, there is a need for the development of more sensitive and specific substrates that can detect alkaline phosphatase activity in very low concentrations.
Conclusion:
In conclusion, Naphthol AS-AN phosphate is a widely used substrate for alkaline phosphatase detection in scientific research. It is synthesized by the reaction of naphthol AS with phosphoric acid and is used to detect alkaline phosphatase activity in various biological samples. Its high sensitivity and specificity make it a valuable tool for scientific research, although there are some limitations to its use. Further research is needed to develop new substrates for alkaline phosphatase detection that are more stable and sensitive.
Synthesemethoden
Naphthol AS-AN phosphate is synthesized by the reaction of naphthol AS with phosphoric acid. The reaction results in the formation of a water-insoluble product that is then washed and dried. The final product is a white or light yellow powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Naphthol AS-AN phosphate is widely used in scientific research as a substrate for alkaline phosphatase. Alkaline phosphatase is an enzyme that is commonly used as a marker for various biological processes, such as cell differentiation and bone mineralization. The use of Naphthol AS-AN phosphate allows for the detection of alkaline phosphatase activity in various biological samples, such as tissues, cells, and serum.
Eigenschaften
CAS-Nummer |
18228-15-4 |
|---|---|
Produktname |
Naphthol AS-AN phosphate |
Molekularformel |
C17H13N2O7P |
Molekulargewicht |
388.27 g/mol |
IUPAC-Name |
[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |
InChI-Schlüssel |
XYMLQIDGULRARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



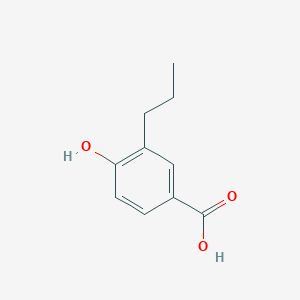
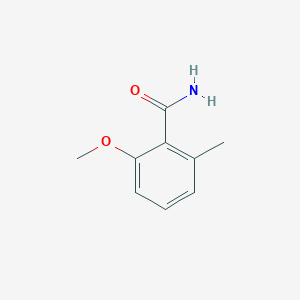
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)


![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)
